Abietyl alcohol

Catalog No.
S589284
CAS No.
666-84-2
M.F
C20H32O
M. Wt
288.5 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abietyl alcohol

CAS Number

666-84-2

Product Name

Abietyl alcohol

IUPAC Name

[(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl]methanol

Molecular Formula

C20H32O

Molecular Weight

288.5 g/mol

InChI

InChI=1S/C20H32O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h7,12,14,17-18,21H,5-6,8-11,13H2,1-4H3/t17-,18-,19-,20+/m0/s1

InChI Key

GQRUHVMVWNKUFW-LWYYNNOASA-N

SMILES

CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)CO

Synonyms

abietol, abietyl alcohol

Canonical SMILES

CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)CO

Isomeric SMILES

CC(C)C1=CC2=CC[C@H]3[C@](CCC[C@@]3([C@H]2CC1)C)(C)CO

The exact mass of the compound Abietyl alcohol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C20 isoprenoids (diterpenes) [PR0104]. However, this does not mean our product can be used or applied in the same or a similar way.

Abietyl alcohol, also known as hydroabietyl alcohol or abitol, is an organic compound derived primarily from wood rosin. It is a colorless, viscous liquid characterized by its tacky texture and balsamic odor. The molecular formula of abietyl alcohol is C20H32O\text{C}_{20}\text{H}_{32}\text{O}, and it has a molecular weight of approximately 292.50 g/mol. This compound is notable for its solubility in various organic solvents and compatibility with resins, oils, and film-formers, making it a valuable ingredient in numerous industrial applications .

Typical of primary alcohols:

  • Oxidation: Abietyl alcohol can be oxidized to form aldehydes and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide .
  • Reduction: It can be reduced to yield hydrocarbons, typically using reducing agents like lithium aluminum hydride .
  • Dehydration: Under acidic conditions, abietyl alcohol can undergo dehydration to form alkenes or ethers .
  • Substitution: The compound can participate in substitution reactions to produce esters and ethers, depending on the reaction conditions .

These reactions highlight the versatility of abietyl alcohol in synthetic organic chemistry.

Abietyl alcohol is primarily synthesized through the hydrogenation of rosin acids. This process involves reducing the unsaturation of the rosin compounds to produce a saturated alcohol. The synthesis typically requires controlled conditions to ensure the desired purity and yield of abietyl alcohol. The hydrogenation process not only enhances the stability of the compound but also improves its compatibility with other materials used in industrial applications .

Abietyl alcohol finds extensive use across various industries due to its unique properties:

  • Adhesives and Sealants: It serves as a resinous plasticizer and tackifier in the formulation of adhesives, including contact adhesives and hot melt adhesives .
  • Coatings: Its excellent aging characteristics make it suitable for use in coatings, inks, and lacquers .
  • Pharmaceuticals: The compound is utilized in medical applications due to its biocompatibility and adhesive properties .
  • Cosmetics: Abietyl alcohol is sometimes incorporated into cosmetic formulations for its emulsifying properties .

These applications leverage the chemical stability and functional versatility of abietyl alcohol.

Interaction studies involving abietyl alcohol have primarily focused on its compatibility with other substances in adhesive formulations. Research indicates that it enhances the performance of various adhesives by improving tackiness and bonding strength while maintaining flexibility. Additionally, studies have shown that abietyl alcohol can interact favorably with polymers used in sealants and coatings, contributing to improved durability and resistance to environmental factors such as moisture and temperature fluctuations .

Abietyl alcohol shares structural similarities with several other compounds derived from rosin or related sources. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Hydroabietyl AlcoholC20H32O\text{C}_{20}\text{H}_{32}\text{O}Hydrogenated form; high molecular weight; used as a plasticizer.
Dihydroabietyl AlcoholC20H34O\text{C}_{20}\text{H}_{34}\text{O}More saturated than abietyl; used similarly in adhesives.
Methyl Hydrogenated RosinateVariesDerived from rosin; used as a tackifier but has different solubility properties.
Abietic AcidC20H30O2\text{C}_{20}\text{H}_{30}\text{O}_2A natural resin acid; serves different roles in formulations compared to abietyl alcohol.

Abietyl alcohol stands out due to its high molecular weight, primary monohydric structure, low odor, and excellent color stability, making it particularly desirable for industrial applications where these attributes are critical .

XLogP3

4.9

UNII

642VCU97YR

Other CAS

666-84-2

Wikipedia

Abietyl alcohol

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C20 isoprenoids (diterpenes) [PR0104]
Cosmetics -> Viscosity controlling

Dates

Last modified: 02-18-2024

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